molecular formula C22H17ClN2O2S2 B295277 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B295277
M. Wt: 441 g/mol
InChI Key: RYHBVGLVMHVLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one, also known as CT-707, is a novel small molecule compound that has recently gained attention in the field of drug discovery. CT-707 belongs to the class of thieno[2,3-d]pyrimidin-4-one derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In cancer research, 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has been shown to protect against neurotoxicity and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is its high potency and selectivity, which makes it a promising candidate for drug development. However, one limitation of 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one and its potential side effects.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-(ethoxycarbonyl)cinnamic acid ethyl ester. This intermediate is then reacted with thiourea to form 2-(4-chlorophenyl)-4,6-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid ethyl ester. Finally, the compound is reacted with phenylglyoxylic acid to form 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one.

Scientific Research Applications

3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, 3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has been shown to protect against neurotoxicity and improve cognitive function.

properties

Molecular Formula

C22H17ClN2O2S2

Molecular Weight

441 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-ethyl-2-phenacylsulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H17ClN2O2S2/c1-2-17-12-18-20(29-17)24-22(28-13-19(26)14-6-4-3-5-7-14)25(21(18)27)16-10-8-15(23)9-11-16/h3-12H,2,13H2,1H3

InChI Key

RYHBVGLVMHVLSI-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=CC=C4

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=CC=C4

Origin of Product

United States

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